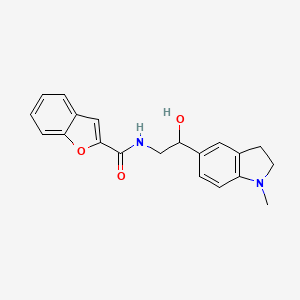

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11,17,23H,8-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECNKKOLOIYCES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic synthesis. One common approach is:

Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Hydroxylation: The indole derivative is then hydroxylated at the appropriate position using reagents such as hydrogen peroxide or other oxidizing agents.

Coupling with Benzofuran: The hydroxylated indole is coupled with a benzofuran carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Final Amidation: The resulting intermediate is then subjected to amidation to form the final product, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

Reduction: Common reducing agents include NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).

Substitution: Electrophilic substitution can be carried out using reagents like HNO₃ (nitric acid) for nitration or SO₃ (sulfur trioxide) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated compound.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be used to study the interactions of indole and benzofuran derivatives with various biological targets. It may serve as a lead compound in the development of new drugs.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.

Mecanismo De Acción

The mechanism by which N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.

Comparación Con Compuestos Similares

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

Benzofuran vs. Indole Cores : The benzofuran core in the target compound may offer greater metabolic stability compared to indole derivatives (e.g., ’s compounds 8–12) due to reduced susceptibility to oxidative degradation. However, indole-based analogs exhibit proven lipid-lowering effects, suggesting that substitution patterns (e.g., 5-methoxy in ) critically modulate activity .

The hydroxyethyl linker may improve aqueous solubility relative to non-polar analogs like compound М (), which employs a naphthalene-aminoethyl group .

Pharmacological Inference : While highlights lipid-lowering indole carboxamides, the target compound’s benzofuran core and methylindolin group could redirect bioactivity toward neurological or anti-inflammatory targets, as seen in related benzofuran derivatives (e.g., amiodarone analogs) .

Electronic and Steric Considerations

- Electron-Withdrawing Groups : The benzofuran carboxamide’s carbonyl group may enhance hydrogen-bond acceptor capacity compared to ’s 2-oxoindoline derivatives, which rely on ketone moieties for similar interactions.

Actividad Biológica

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a benzofuran moiety combined with an indoline derivative, characterized by the presence of hydroxyl and carboxamide functional groups. These functional groups contribute to its chemical reactivity and biological properties, making it a candidate for various pharmaceutical applications.

Biological Activities

Research indicates that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide exhibits several significant biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may help in reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases.

- Anticancer Properties : There is emerging evidence that this compound may exert cytotoxic effects against certain cancer cell lines.

Synthesis and Modification

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The synthetic route allows for the introduction of various substituents, tailoring the compound for specific applications.

Synthesis Steps :

- Formation of the Benzofuran Core : Initial reactions establish the benzofuran structure.

- Indoline Attachment : Subsequent steps involve attaching the indoline moiety to the benzofuran core.

- Hydroxyl and Carboxamide Functionalization : Final modifications introduce the hydroxyl and carboxamide groups.

Interaction Studies

Understanding how N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies have focused on receptor binding profiles and cellular uptake mechanisms.

Binding Affinity Data

| Receptor Type | Binding Affinity (K_i, nM) |

|---|---|

| H1R | 5,440 |

| H3R | 1.9 ± 0.23 |

| 5-HT 2A | 2,718 |

These binding affinities suggest that the compound may interact significantly with histamine receptors and serotonin receptors, which are critical in various physiological processes.

Case Studies

Several case studies have highlighted the therapeutic potential of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide:

- Cancer Cell Line Study : In vitro studies demonstrated that this compound inhibited proliferation in specific cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Model : Animal models of inflammation showed reduced markers of inflammation upon administration of this compound, indicating its anti-inflammatory efficacy.

Q & A

Q. What are the key synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including condensation of benzofuran-2-carboxylic acid derivatives with hydroxyethyl-indoline intermediates. Critical steps include:

- Amide bond formation : Carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to prevent hydrolysis.

- Hydroxyl group protection : Use of tert-butyldimethylsilyl (TBS) groups to avoid side reactions during synthesis. Optimization involves systematic testing of solvents (e.g., DMF for polar intermediates), temperatures (40–60°C for amidation), and catalysts (e.g., DMAP). Purification employs column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions, integration ratios, and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and detect isotopic patterns (e.g., bromine or chlorine presence).

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary biological targets under investigation for this compound?

Initial studies focus on enzymes (e.g., kinases, cytochrome P450 isoforms) and receptors (e.g., G-protein-coupled receptors) linked to neurological or inflammatory pathways. In vitro assays such as fluorescence polarization or surface plasmon resonance (SPR) are used to measure binding affinities (IC₅₀/Kd values) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Cross-validation : Perform orthogonal assays (e.g., cell-based vs. cell-free systems) to confirm activity.

- Purity assessment : Use HPLC-MS to rule out impurities or degradation products influencing results.

- Metabolic stability testing : Evaluate compound stability in liver microsomes to identify artifacts from metabolite interference .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties while retaining bioactivity?

- Derivatization : Introduce substituents (e.g., fluorine at meta positions) to enhance metabolic stability.

- Computational modeling : Molecular dynamics simulations to predict interactions with efflux transporters (e.g., P-glycoprotein).

- Prodrug approaches : Mask the hydroxyl group with ester linkages to improve oral bioavailability .

Q. How should experimental designs be structured to elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Prepare derivatives with systematic substitutions (e.g., methyl, halogens, methoxy groups) on the benzofuran or indoline moieties.

- Biological testing : Use dose-response curves (EC₅₀/IC₅₀) in target-specific assays (e.g., enzyme inhibition, cell proliferation).

- Data analysis : Apply multivariate regression models to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What methodologies are recommended for studying the compound’s interaction with membrane-bound receptors?

- Cryo-EM or X-ray crystallography : For structural insights into receptor-ligand binding pockets.

- NMR-based titration : To map binding epitopes and quantify dissociation constants.

- Live-cell imaging : Fluorescently tagged compounds to track receptor internalization kinetics .

Methodological Considerations

- Reaction optimization : Use design-of-experiment (DoE) frameworks to assess interactions between variables (e.g., solvent polarity vs. temperature) .

- Data contradiction resolution : Apply Bayesian statistical models to weight conflicting data based on assay reliability .

- Target validation : CRISPR/Cas9 knockout models to confirm on-target effects in cellular systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.